8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Description
The compound 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with substitutions at the 7- and 8-positions. The 7-position is modified with a naphthalen-1-ylmethyl group, while the 8-position features a (2E)-benzylidenehydrazinyl moiety.
Key physicochemical properties include:
Properties
CAS No. |
478252-75-4 |
|---|---|
Molecular Formula |
C25H22N6O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N6O2/c1-29-22-21(23(32)30(2)25(29)33)31(16-19-13-8-12-18-11-6-7-14-20(18)19)24(27-22)28-26-15-17-9-4-3-5-10-17/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
KMEPERAMZALQOS-CVKSISIWSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione with benzylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity, optimizing yield, and ensuring scalability, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Modifications at the 8-Position Hydrazinyl Group
Substitutions on the benzylidene group significantly influence electronic, steric, and pharmacological properties:
Structural Trend : Electron-withdrawing groups (e.g., Cl) improve stability but may reduce solubility. Bulky substituents (e.g., ethoxy) enhance pharmacokinetic profiles but require balancing with target affinity.
Modifications at the 7-Position
The naphthalen-1-ylmethyl group in Compound A distinguishes it from analogs with smaller or alternative substituents:
Key Insight : The naphthalen-1-ylmethyl group in Compound A balances hydrophobicity and steric requirements, enabling favorable interactions with biological targets like TNF-α and PDE enzymes .
Pharmacological Activity Comparison
Purine-2,6-dione derivatives exhibit diverse bioactivities depending on substituents:
Notable Findings:
Biological Activity
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 402.458 g/mol. Its structure features a purine core substituted with various functional groups that are believed to contribute to its biological activity.
Structure
| Property | Description |
|---|---|
| Molecular Formula | C22H22N6O2 |
| Molecular Weight | 402.458 g/mol |
| IUPAC Name | 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Research indicates that 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems.
- Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been linked to the modulation of inflammatory pathways, potentially reducing inflammation in various models.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, indicating potential as an anticancer agent.
| Study Type | Findings |
|---|---|
| Cell Viability | Significant reduction in viability of cancer cells at concentrations >10 µM. |
| Apoptosis Induction | Increased markers of apoptosis were observed via flow cytometry. |
- In Vivo Studies : Animal models have shown promising results where treatment with the compound resulted in reduced tumor size and improved survival rates.
Case Study 1: Antitumor Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The treatment group showed significant reductions in inflammatory markers (TNF-alpha and IL-6) compared to controls, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
